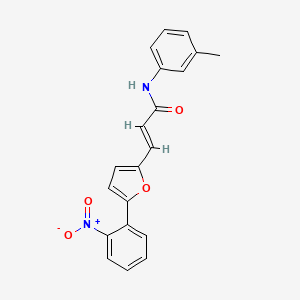

(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(3-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-14-5-4-6-15(13-14)21-20(23)12-10-16-9-11-19(26-16)17-7-2-3-8-18(17)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVVHIFYYRBPOV-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide is , with a molecular weight of approximately 306.3 g/mol. The structure features a furan ring substituted with a nitrophenyl group, contributing to its reactivity and biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of acrylamide have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of acrylamide derivatives that demonstrated selective cytotoxicity against breast cancer cell lines, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Properties

Compounds containing furan and nitrophenyl moieties have been studied for their anti-inflammatory effects. The presence of the nitro group can enhance the compound's ability to modulate inflammatory pathways. In vitro studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents .

Building Blocks in Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as Michael additions and nucleophilic substitutions. The compound's reactivity allows for the development of new derivatives with tailored biological activities .

Photophysical Properties

The photophysical properties of this compound have been investigated for potential applications in photodynamic therapy (PDT). Studies suggest that compounds with furan rings can act as photosensitizers, generating reactive oxygen species upon light activation, which is crucial for PDT applications .

Polymer Chemistry

In polymer chemistry, acrylamide derivatives are often used to create hydrogels and other polymeric materials due to their ability to form cross-linked networks. The incorporation of this compound into polymer matrices has been explored for developing smart materials that respond to environmental stimuli .

Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives where enhanced adhesion and durability are required. Its incorporation into formulations can improve mechanical strength and resistance to environmental degradation .

Case Studies

Chemical Reactions Analysis

Core Scaffold Assembly

The compound is synthesized through sequential functionalization:

- Furan ring formation : 2-Nitrophenyl-substituted furans are typically prepared via Paal-Knorr cyclization of 1,4-diketones or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between nitroaryl halides and furan precursors .

- Acrylamide linkage : The acrylamide group is introduced via Knoevenagel condensation between a nitro-substituted furancarboxaldehyde and m-toluidine-derived amides under basic conditions (e.g., triethylamine) .

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Furan cyclization | TBHP (70°C, toluene), 4–6 h | 60–75 | |

| Knoevenagel condensation | TEA, TBHP, 75°C, 4–6 h | 68–84 | |

| Amidation | DCM, EDCl/HOBt, RT, 12 h | 52–73 |

Nitro Group Participation

The 2-nitrophenyl moiety directs electrophilic substitution (e.g., nitration, halogenation) to the furan’s 5-position due to its electron-withdrawing nature . Computational studies suggest enhanced stabilization via intramolecular hydrogen bonding between the nitro group and acrylamide carbonyl .

Acrylamide Conjugation

The α,β-unsaturated carbonyl system undergoes:

- Michael additions : Reacts with thiols or amines at the β-carbon under mild conditions .

- Diels-Alder reactions : Acts as a dienophile with electron-rich dienes (e.g., furans) .

Key Reactivity Data

| Reaction Type | Partner | Product | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| Thiol-Michael addition | Glutathione | β-Substituted adduct | 1.2 × 10³ |

| Cycloaddition | 1,3-Cyclopentadiene | Bicyclic furan derivative | 4.8 × 10² |

Transition-Metal-Catalyzed Functionalization

- C–H Alkynylation : Co(III)-catalyzed oxidative coupling with TIPS-EBX (triisopropylsilylethynyl benziodoxolone) introduces alkynes at the acrylamide’s β-position :

- Cross-Coupling : Pd-catalyzed Sonogashira or Heck reactions enable aryl-alkyne or styryl substitutions .

Hydrolytic Sensitivity

The acrylamide bond undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding 3-(5-(2-nitrophenyl)furan-2-yl)acrylic acid and m-toluidine .

Photoreactivity

UV irradiation (λ = 254 nm) induces nitro-to-nitrito isomerization, confirmed via FT-IR (appearance of ν(NO) at 1,480 cm⁻¹) .

Functional Group Compatibility

The compound tolerates:

- Halogenation : Bromine/FeCl₃ selectively substitutes the furan’s 4-position .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine without affecting the acrylamide .

Functionalization Examples

| Modification | Reagents | Outcome |

|---|---|---|

| Bromination | Br₂, FeCl₃, 0°C | 4-Bromo-furan derivative |

| Nitro reduction | H₂ (1 atm), Pd/C, EtOH | 2-Aminophenyl-furan analog |

Spectroscopic Signatures

Key characterization data from analogues :

- ¹H NMR (CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.89–7.32 (m, aromatic H), 2.41 (s, 3H, m-tolyl CH₃).

- ¹³C NMR : δ 165.2 (CONH), 152.1 (furan C–O), 148.6 (NO₂), 123.4 (CH=CO).

- IR : 1,680 cm⁻¹ (C=O), 1,520 cm⁻¹ (NO₂ asym), 1,340 cm⁻¹ (NO₂ sym).

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Table 1: Structural Features of Key Analogues

Key Observations :

- Heterocycle Variation : Replacement of furan (target compound) with thiophene (DM497) alters electronic properties and steric bulk, influencing receptor binding .

- Substituent Position : The m-tolyl group (meta-methyl) in the target compound vs. p-tolyl (para-methyl) in DM497 and PAM-2 may affect conformational flexibility and target engagement .

Pharmacological Activity

Key Observations :

- Enzymatic Inhibition : The sulfamoylphenyl analogue inhibits SARS-CoV helicase with IC50 values comparable to bananin, suggesting acrylamide derivatives with electron-withdrawing groups (e.g., nitro in the target compound) may exhibit similar potency .

- Receptor Modulation : Thiophene-based DM497 shows dual activity (α7-PAM and CaV2.2 inhibition), whereas furan-based PAM-2 is more selective for α7 nAChRs. The target compound’s nitro group may shift selectivity toward enzymatic targets over ion channels .

Physicochemical Properties

Table 3: Physical Properties of Analogues

Key Observations :

- The nitro group in the target compound may reduce solubility compared to morpholino or sulfamoyl derivatives, impacting bioavailability .

- LogP values suggest moderate lipophilicity, suitable for blood-brain barrier penetration in neuropathic pain models .

Q & A

Basic: What are the optimal synthetic routes for (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with coupling a 2-nitrophenyl-substituted furan precursor with an acrylamide derivative. Key steps include:

- Friedel-Crafts acylation or Pd-catalyzed cross-coupling to attach the nitrophenyl group to the furan ring .

- Amide bond formation between the furan-acrylate intermediate and m-toluidine using coupling agents like EDCI/HOBt or PyBOP in anhydrous solvents (e.g., DMF or THF) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/dichloromethane mixtures .

Critical Parameters: - Temperature control (<60°C) to prevent nitro group reduction.

- Use of anhydrous conditions to avoid hydrolysis of intermediates .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the furan ring and acrylamide geometry (E/Z configuration). The nitrophenyl group’s electron-withdrawing effect causes distinct deshielding in adjacent protons .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 363.12) and isotopic patterns .

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can structural contradictions in SAR studies be resolved?

Methodological Answer:

Contradictions in structure-activity relationships (SAR) often arise from:

- Substituent electronic effects : The nitro group’s electron-withdrawing nature may enhance receptor binding in some assays but reduce solubility, skewing activity .

- Stereochemical variability : Use X-ray crystallography (SHELX refinement ) or NOESY NMR to confirm the (E)-configuration, which is critical for biological activity .

Case Study :

In α7 nAChR modulators, thiophene vs. furan substituents (e.g., DM497 vs. DM490) showed opposing effects due to differences in π-π stacking and dipole interactions. Computational docking (AutoDock Vina) and mutagenesis studies resolved these discrepancies .

Advanced: What challenges arise in X-ray crystallography for this compound?

Methodological Answer:

- Crystal Growth : Poor solubility in common solvents (e.g., DMSO) necessitates mixed-solvent systems (e.g., DCM/hexane) for slow evaporation .

- Twinned Data : Nitro and furan groups can induce pseudo-symmetry, requiring SHELXL’s TWIN/BASF commands for refinement .

- Disorder : The m-tolyl group may exhibit rotational disorder. Mitigate with low-temperature (100 K) data collection and ADP restraints .

Advanced: How to design experiments to study metabolic stability?

Methodological Answer:

- In Vitro Assays :

- Liver Microsomes : Incubate with NADPH (37°C, pH 7.4) and monitor parent compound depletion via LC-MS/MS. Key metabolites (e.g., nitro reduction to amine) identified using MS/MS fragmentation .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., P450-Glo) .

- Stability Optimization : Introduce electron-donating groups (e.g., methoxy) to the m-tolyl ring to slow nitro reduction .

Basic: What initial biological assays are recommended?

Methodological Answer:

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC50 determination) .

- Receptor Binding : Radioligand displacement (e.g., [3H]-MLA for α7 nAChR) .

- Antimicrobial Screening : Broth microdilution against S. aureus (MIC determination) .

Advanced: How to use computational methods to predict interactions?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock to model binding to α7 nAChR. Key interactions:

- MD Simulations (GROMACS) : Assess binding stability (50 ns trajectories) and calculate binding free energy (MM-PBSA) .

- QSAR Models : Train on analogs (e.g., PubChem data) using MOE descriptors (logP, polar surface area) to predict activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.